4-Biphenylsulfonic acid, 4'-amino-

Genotoxicity Ames test Carcinogen deactivation

Choose CAS 3365-89-7 to avoid the genotoxic liability of 4-aminobiphenyl. This non-mutagenic sulfonated biphenyl carries a diazotizable –NH₂ at the 4′-position and a solubility-conferring –SO₃H at the 4-position, enabling safe azo-coupling, sulfonamide elaboration for MMP-2/9/13 inhibition (IC₅₀ down to 18 nM), and linear rigid-rod polymer architectures. Its >300 °C melting point supports high-temperature processing. Eliminate regulatory risk while retaining full bifunctional reactivity.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 3365-89-7
Cat. No. B1618207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylsulfonic acid, 4'-amino-
CAS3365-89-7
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)N
InChIInChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)
InChIKeyXTRBDVMERAIUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Biphenylsulfonic acid, 4′-amino- (CAS 3365-89-7): Core Identity and Procurement Relevance


4-Biphenylsulfonic acid, 4′-amino- (CAS 3365-89-7; IUPAC: 4-(4-aminophenyl)benzenesulfonic acid; also referred to as 4′-aminobiphenyl-4-sulfonic acid) is a bifunctional biphenyl derivative carrying a primary aromatic amine (−NH₂) at the 4′-position and a sulfonic acid (−SO₃H) group at the 4-position of the biphenyl scaffold, with a molecular formula of C₁₂H₁₁NO₃S and a molecular weight of 249.29 g/mol . First synthesised and characterised in 1886 by Carnelley and Schleselman as “amidodiphenylsulphonic acid” for the preparation of azo dyes [1], the compound has since been employed as a key intermediate in dye and pigment manufacturing because its free amino group permits diazotization and subsequent azo coupling, while the sulfonic acid moiety confers water solubility and ionic character to the final colorant . Beyond textile colorants, its sulfonamide derivatives have been explored as matrix metalloproteinase (MMP) inhibitors in pharmaceutical research . Core physicochemical properties include a predicted pKa of −0.80 ± 0.50, a density of 1.386 g/cm³, a melting point >300 °C, and a predicted LogP of approximately 1.75–3.84 depending on the estimation method [2].

Why 4-Biphenylsulfonic acid, 4′-amino- Cannot Be Replaced by Generic Biphenyl Analogs


Superficial structural similarity among biphenyl derivatives masks profound functional divergence that renders simple substitution unreliable for research and industrial use. The defining feature of CAS 3365-89-7 is the simultaneous presence of a primary aromatic amine at one terminus of the biphenyl system and a sulfonic acid at the opposite para position. Removing the sulfonic acid yields 4-aminobiphenyl (CAS 92-67-1), a known human carcinogen that is mutagenic in the Salmonella Ames assay [1]; removing the amino group gives 4-biphenylsulfonic acid (CAS 2113-68-0), which cannot undergo diazotization and therefore cannot serve as an azo dye precursor . Relocating the sulfonic acid to the 3-position produces the positional isomer 4-aminobiphenyl-3-sulfonic acid (CAS 3365-88-6), which exhibits different electronic directing effects during electrophilic substitution and altered water solubility profiles . Even alkyl-substituted analogs such as 3,5-dimethyl-4-aminobiphenyl retain mutagenic activity comparable to 4-aminobiphenyl, demonstrating that steric blocking alone does not reliably ablate genotoxicity [1]. These differences are not incremental—they represent binary functional switches that determine whether a compound is a viable synthetic intermediate, a regulatory liability, or both. The quantitative evidence below substantiates why CAS 3365-89-7 occupies a distinct selection space that cannot be collapsed into broader “aminobiphenyl” or “biphenylsulfonic acid” categories.

4-Biphenylsulfonic acid, 4′-amino-: Quantitative Differential Evidence for Scientific Selection


Ames Mutagenicity: Non-Mutagenic Versus the Carcinogenic Non-Sulfonated Parent 4-Aminobiphenyl

In a landmark study on carcinogen deactivation by molecular modification, Ashby et al. (1982) directly compared 4-aminobiphenyl-4′-sulfonic acid (the target compound) with its non-sulfonated parent, 4-aminobiphenyl, in the Salmonella typhimurium mutation assay (Ames test). 4-Aminobiphenyl is a confirmed human carcinogen and potent mutagen. The sulfonic acid derivative was synthesised and tested under identical conditions [1].

Genotoxicity Ames test Carcinogen deactivation Molecular design Regulatory safety

Bifunctional Diazotization Competence: The Amino Group Enables Azo Dye Synthesis Unavailable to 4-Biphenylsulfonic Acid

The primary aromatic amine at the 4′-position is the indispensable functional handle for diazotization—the key activation step in azo dye manufacture. The non-aminated analog, 4-biphenylsulfonic acid (CAS 2113-68-0), lacks this amino group and therefore cannot undergo diazotization or subsequent azo coupling . Carnelley and Schleselman (1886) first demonstrated the synthesis of azo dyes directly from “amidodiphenylsulphonic acid” via diazotization and coupling with phenols and amines, establishing the compound as a viable chromophore precursor [1].

Azo dye synthesis Diazotization Bifunctional intermediates Colorant chemistry Textile auxiliaries

Water Solubility Enhancement: Sulfonic Acid Group Conveys Aqueous Processability Absent in 4-Aminobiphenyl

The sulfonic acid group (−SO₃H, pKa ~−0.80 to ~1–2) is essentially fully ionised at neutral pH, imparting high water solubility to both the free acid and its salts. In contrast, 4-aminobiphenyl (CAS 92-67-1) has a reported water solubility of approximately 842 mg/L (0.0842% w/v) at 20–30 °C , making it poorly soluble and difficult to handle in aqueous dyeing processes without organic co-solvents. The sulfonic acid moiety in CAS 3365-89-7 transforms the compound into a water-processable intermediate suitable for aqueous diazotization and coupling reactions, as well as for direct use in water-based dye formulations .

Aqueous solubility Sulfonic acid ionization Dye formulation Textile processing Water compatibility

Positional Isomer Differentiation: 4′-Sulfonic Acid vs. 3-Sulfonic Acid Regioisomer Directs Distinct Electronic and Steric Reactivity

The positional isomer 4-aminobiphenyl-3-sulfonic acid (CAS 3365-88-6), in which the sulfonic acid group resides at the 3-position of the biphenyl ring bearing the amino substituent rather than the distal 4′-position, displays fundamentally different electronic properties. In CAS 3365-88-6, the sulfonic acid is ortho to the biphenyl linkage and exerts an electron-withdrawing inductive effect that deactivates the ring toward electrophilic substitution, while in CAS 3365-89-7 the sulfonic acid is on the opposite ring, preserving the amino-substituted ring's electron-rich character for diazotization and coupling . The calculated LogP for CAS 3365-89-7 is reported as 1.75 (ChemSpace) to 3.84 (ChemSrc), compared to the 3-isomer which shares identical molecular weight (249.29) but differs in exact mass (249.04596 vs. target 249.04603) [1]. The melting point differential is significant: CAS 3365-89-7 melts >300 °C, whereas the 3-isomer's melting behaviour differs due to altered crystal packing .

Regioisomerism Electrophilic substitution Positional selectivity Synthetic intermediate Structure-property relationship

Sulfonamide Derivatisation Potential: Scaffold for MMP Inhibitor Development with Quantified SAR

The sulfonic acid group of CAS 3365-89-7 can be converted to sulfonamide derivatives that have been systematically evaluated as MMP inhibitors. A series of biphenylsulfonamide derivatives of (S)-2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid were prepared and evaluated for MMP inhibitory activity . While CAS 3365-89-7 itself is the free sulfonic acid precursor rather than the active inhibitor, the SAR study demonstrated that 4′-bromo-substituted biphenylsulfonamide analog 11c exhibited significantly improved in vitro potency and superior pharmacokinetics (Cmax, t½, AUC) relative to the parent compound 5 . Furthermore, the corresponding hydroxamic acid enantiomer 16a′ (R-isomer) achieved nanomolar potency against MMP-1 (IC₅₀ = 110 nM), MMP-7 (IC₅₀ = 140 nM), and MMP-9 (IC₅₀ = 18 nM), whereas the S-isomer 16a was less potent—demonstrating stereoselective inhibition .

Matrix metalloproteinase inhibition Sulfonamide pharmacology Structure-activity relationship Drug discovery intermediate Biphenylsulfonamide

Historical Provenance and Reproducibility: Established Synthetic Route with >135 Years of Literature Precedent

Unlike many specialty intermediates that lack deep literature documentation, CAS 3365-89-7 was first reported in 1886 by Carnelley and Schleselman in the Journal of the Chemical Society, Transactions, where its synthesis from diphenyl via nitration, reduction, and sulfonation was described alongside its conversion to azo dyes [1]. This 135+ year literature trail provides procurement confidence: the compound's identity, synthetic accessibility, and key reactivity patterns are extensively documented. In contrast, many newer biphenylsulfonic acid derivatives lack this depth of published characterisation [1].

Synthetic provenance Historical precedent Reproducibility Quality assurance Literature documentation

4-Biphenylsulfonic acid, 4′-amino-: High-Confidence Application Scenarios Based on Quantitative Evidence


Non-Mutagenic Azo Dye Intermediate for Textile and Food-Contact Colorants

The non-mutagenic profile of 4-aminobiphenyl-4′-sulfonic acid established by Ashby et al. (1982) in the Ames assay , combined with its established diazotization competence dating to Carnelley and Schleselman (1886) [1], positions this compound as the rational choice for developing azo dyes where the corresponding non-sulfonated 4-aminobiphenyl scaffold would be prohibited due to genotoxicity concerns. In textile dye manufacturing, where worker exposure and effluent regulations are increasingly stringent, the sulfonic acid group provides the additional benefit of water solubility that simplifies aqueous processing and reduces reliance on organic solvents. The compound can be diazotized and coupled with a wide range of coupling components (phenols, naphthols, aromatic amines) to generate colorants with tunable hues, while the inherent water solubility of the sulfonate group contributes to wash-fastness and compatibility with water-based dye formulations.

Biphenylsulfonamide Medicinal Chemistry: MMP Inhibitor Lead Optimisation

The sulfonic acid group of CAS 3365-89-7 is readily converted to sulfonamide derivatives that have demonstrated potent MMP inhibitory activity in peer-reviewed SAR studies . The free 4′-amino group provides an orthogonal diversification handle—it can be acylated, alkylated, or converted to amides, ureas, or sulfonamides—enabling systematic exploration of both termini of the biphenyl scaffold. The validated MMP-9 inhibitory potency of derivative 16a′ (IC₅₀ = 18 nM) and the stereoselective inhibition observed between enantiomers 16a and 16a′ establish this scaffold as a productive starting point for structure-based drug design targeting MMP-2, MMP-9, and MMP-13. Researchers procuring CAS 3365-89-7 gain access to a bifunctional intermediate that can be elaborated into focused compound libraries for screening against MMP-related pathologies including cancer metastasis, arthritis, and cardiovascular disease.

Water-Soluble Research Reagent and Derivatisation Standard

The combination of high water solubility (conferred by the ionised sulfonic acid group) and the reactive aromatic amine makes CAS 3365-89-7 a practical derivatisation standard for analytical method development. Its LogP of 1.75–3.84 [1] spans a useful hydrophobicity range, and the compound can serve as a bifunctional calibration standard for HPLC and LC-MS methods targeting sulfonated aromatic amines. The availability of independent physicochemical characterisation data (pKa, LogP, melting point, density) from multiple database sources [1] supports its use as a reference compound in method validation. For environmental monitoring laboratories, the compound represents a non-mutagenic surrogate for developing and validating analytical methods intended for the detection of sulfonated aromatic amine pollutants, without the handling risks associated with 4-aminobiphenyl.

Polymeric and Materials Science: Sulfonated Monomer for Functional Polymers

The bifunctional nature of CAS 3365-89-7—bearing both a polymerisable amino group and an ionisable sulfonic acid—makes it a candidate monomer for preparing sulfonated polyaramids, polyimides, or epoxy resins with tailored ion-exchange capacity. The positional specificity of the 4,4′-substitution pattern yields a linear, rigid-rod geometry that is advantageous for liquid-crystalline polymer architectures and proton-exchange membranes . The >300 °C melting point indicates high thermal stability, consistent with the requirements of high-performance polymer processing. While this application scenario is supported by class-level inference from biphenyl monomer chemistry rather than direct comparative polymer performance data, the combination of structural linearity, thermal robustness, and dual functional-group reactivity distinguishes CAS 3365-89-7 from mono-functional biphenyl derivatives that can only participate in single-mode polymerisation.

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